REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[NH:9][CH3:10].Cl.[CH:12](O)=O>>[CH3:10][N:9]1[C:3]2[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=2[N:1]=[CH:12]1
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure and water
|
Type
|
ADDITION
|
Details
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was added to the residue
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Type
|
WASH
|
Details
|
After washing with ethyl acetate
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Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
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Type
|
WASH
|
Details
|
The chloroform layer was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
Elution with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC2=C1C=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.01 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |